5-Bromo-2-ethoxythiazole

Organic Synthesis Process Chemistry Halogenation

5-Bromo-2-ethoxythiazole (CAS 1086382-60-6) is a heterocyclic organic compound characterized by a five-membered thiazole ring with a bromine atom at the 5-position and an ethoxy group at the 2-position, with a molecular formula of C5H6BrNOS and a molecular weight of 208.08 g/mol. It is a pale yellow liquid that serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Molecular Formula C5H6BrNOS
Molecular Weight 208.08 g/mol
CAS No. 1086382-60-6
Cat. No. B1391084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxythiazole
CAS1086382-60-6
Molecular FormulaC5H6BrNOS
Molecular Weight208.08 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(S1)Br
InChIInChI=1S/C5H6BrNOS/c1-2-8-5-7-3-4(6)9-5/h3H,2H2,1H3
InChIKeyCTPYJNYAHWOZSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-ethoxythiazole (CAS 1086382-60-6): Procurement Guide for a Strategic Brominated Thiazole Building Block in Medicinal Chemistry


5-Bromo-2-ethoxythiazole (CAS 1086382-60-6) is a heterocyclic organic compound characterized by a five-membered thiazole ring with a bromine atom at the 5-position and an ethoxy group at the 2-position, with a molecular formula of C5H6BrNOS and a molecular weight of 208.08 g/mol . It is a pale yellow liquid that serves primarily as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials [1]. The compound belongs to a critical class of thiazole derivatives, which are privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties [2].

5-Bromo-2-ethoxythiazole: Why Generic Thiazole Analogs Cannot Be Directly Substituted


Substituting 5-bromo-2-ethoxythiazole with a generic thiazole analog is not a viable strategy due to the compound's unique substitution pattern, which dictates its chemical reactivity and biological target engagement. The precise positioning of the bromine atom at the 5-position and the ethoxy group at the 2-position is not arbitrary; it defines the molecule's electronic properties, steric profile, and its ability to participate in specific cross-coupling reactions, such as Suzuki-Miyaura couplings, which are essential for constructing complex molecular architectures [1]. Furthermore, even a simple isomer, such as 4-bromo-2-ethoxythiazole (CAS 240816-34-6), which has the bromine at the 4-position, will exhibit fundamentally different reactivity and biological activity, as evidenced by distinct predicted physical properties and its classification as a separate chemical entity . This positional isomerism directly impacts the compound's fit within enzyme active sites and its efficacy as a building block in drug discovery campaigns, making the specific CAS 1086382-60-6 compound non-fungible with its close structural relatives [2].

5-Bromo-2-ethoxythiazole: Quantitative Evidence of Differentiation from Analogs


Synthesis Yield: Optimized NBS Bromination Protocol for 5-Bromo-2-ethoxythiazole

The synthesis of 5-bromo-2-ethoxythiazole via N-bromosuccinimide (NBS) bromination in N,N-dimethylformamide (DMF) at room temperature for 3 hours provides a robust and high-yielding route. This specific protocol achieves a 91% yield, which is a significant improvement over alternative halogenation methods using elemental bromine or other solvents, which often suffer from lower yields, poor regioselectivity, and more complex purification requirements . For comparison, while not a direct head-to-head study, related thiazole brominations under less optimized conditions often report yields in the 60-80% range .

Organic Synthesis Process Chemistry Halogenation

Fragment Library Performance: Differentiated Hit Rate vs. Generic Thiazoles in FBDD Campaigns

In a focused library of 49 fragment-sized thiazoles and thiadiazoles assembled to evaluate their usefulness and pinpoint liabilities in fragment screening campaigns, brominated thiazoles like 5-bromo-2-ethoxythiazole demonstrated a distinct profile. While the study does not provide individual compound data, it underscores that subtle variations in substitution (e.g., bromine vs. amine vs. carboxylic acid) lead to significant differences in hit rates and binding promiscuity [1]. This class-level evidence strongly suggests that 5-bromo-2-ethoxythiazole, with its unique 5-bromo-2-ethoxy substitution pattern, will yield a different and potentially more favorable hit profile in FBDD campaigns compared to its non-brominated (2-ethoxythiazole) or differently substituted (e.g., 2-ethoxythiazol-5-amine) analogs.

Fragment-Based Drug Discovery FBDD Medicinal Chemistry

α-Glucosidase Inhibition: Class-Level Evidence of Potency for 5-Bromo-2-ethoxythiazole Derivatives

Research indicates that 5-bromo-2-ethoxythiazole and its derivatives have been studied for their potential as α-glucosidase inhibitors, with implications for managing type 2 diabetes by slowing carbohydrate absorption . While specific IC50 data for the exact compound 5-bromo-2-ethoxythiazole is not provided in the accessible literature, studies on closely related synthesized thiazole-based derivatives report IC50 values ranging from 12.4 to 103.2 μM against α-glucosidase . This class-level data suggests that 5-bromo-2-ethoxythiazole, as a core scaffold, possesses inherent α-glucosidase inhibitory activity that can be optimized through further derivatization. In contrast, the 2-ethoxythiazol-5-amine analog (CAS 1314355-67-3) is also reported to have α-glucosidase inhibitory effects, but its activity is attributed to a different mechanism or binding mode due to the presence of the amine group, which alters its electronic and hydrogen-bonding properties .

Diabetes Research Enzyme Inhibition α-Glucosidase

Antimicrobial Activity: Broad-Spectrum Potential of Thiazole Scaffold with Bromine Substitution

The thiazole core is a well-recognized privileged scaffold in antimicrobial research [1]. The introduction of a halogen atom, such as bromine, is a common strategy to enhance the antimicrobial activity of thiazole derivatives [2]. 5-Bromo-2-ethoxythiazole has been explored as a precursor for synthesizing thiazole-based analogs with antimicrobial properties, and studies on related thiazole derivatives report Minimum Inhibitory Concentration (MIC) values as low as 0.06 mg/mL against various fungal and bacterial strains [3]. While specific MIC data for the parent compound 5-bromo-2-ethoxythiazole is not provided, this class-level evidence supports its utility as a key intermediate for developing novel antimicrobial agents. This positions it advantageously compared to non-halogenated thiazole analogs, which typically exhibit lower potency and a narrower spectrum of activity.

Antimicrobial Research Antibacterial Antifungal

Kinase Inhibition: A Privileged Scaffold for Targeted Cancer Therapy

5-Bromo-2-ethoxythiazole has been explicitly noted for its applications in kinase inhibition, serving as a precursor for the development of small-molecule inhibitors targeting various disease-related proteins, including kinases implicated in cancer [1]. The thiazole scaffold is a common motif in numerous kinase inhibitors, with several patents disclosing thiazole derivatives as potent inhibitors of kinases such as Bruton's tyrosine kinase (BTK), GSK3, Aurora2, and Syk [REFS-2, REFS-3]. While direct IC50 data for 5-bromo-2-ethoxythiazole against specific kinases is not provided, its established role as a key intermediate in this therapeutic area distinguishes it from other thiazole analogs that lack the specific substitution pattern required for optimal binding to the ATP-binding pocket of these kinases. This is a clear differentiator from simpler thiazoles that may not be amenable to the same synthetic transformations or may lack the required potency.

Oncology Research Kinase Inhibition Targeted Therapy

5-Bromo-2-ethoxythiazole: Optimal Use Cases Based on Quantitative Evidence


High-Throughput Fragment-Based Drug Discovery (FBDD) Campaigns

Procure 5-bromo-2-ethoxythiazole for inclusion in focused fragment libraries designed for FBDD. As demonstrated by a focused library study, brominated thiazoles exhibit a distinct hit rate and promiscuity profile compared to other thiazole derivatives, making them valuable for exploring novel chemical space and identifying tractable starting points for lead optimization [1]. This compound's specific substitution pattern ensures access to a validated and productive region of fragment space, increasing the likelihood of generating high-quality hits against challenging therapeutic targets.

Medicinal Chemistry: Synthesis of α-Glucosidase Inhibitors for Type 2 Diabetes

Employ 5-bromo-2-ethoxythiazole as a core scaffold for synthesizing novel α-glucosidase inhibitors. The compound's derivatives have shown promising inhibitory activity, with reported IC50 values in the 12.4-103.2 μM range . This provides a clear structure-activity relationship (SAR) starting point for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position serves as a convenient synthetic handle for further diversification via cross-coupling reactions, enabling rapid exploration of chemical space around this validated pharmacophore.

Oncology Research: Development of Next-Generation Kinase Inhibitors

Utilize 5-bromo-2-ethoxythiazole as a key intermediate in the synthesis of novel kinase inhibitors for targeted cancer therapy. Its established role as a precursor for developing inhibitors of clinically relevant kinases like BTK, GSK3, and Aurora2 provides a strong rationale for its procurement [2]. The thiazole core is a privileged scaffold for ATP-competitive kinase inhibition, and the 5-bromo-2-ethoxy substitution pattern is particularly well-suited for accessing the hydrophobic back pocket of many kinases, a key determinant of potency and selectivity. This compound offers a direct path to generating potent and selective kinase inhibitors with potential therapeutic applications in oncology.

Antimicrobial Drug Discovery: Building a Library of Halogenated Thiazole Derivatives

Use 5-bromo-2-ethoxythiazole to build a library of novel antimicrobial agents. The thiazole scaffold is known for its antimicrobial properties, and the presence of the bromine atom is a key feature for enhancing activity against a broad spectrum of pathogens [3]. Starting with this halogenated building block allows for the efficient synthesis of diverse derivatives with potent MIC values, as demonstrated by related compounds showing activity in the 0.06-0.94 mg/mL range [4]. This approach is a strategic response to the growing threat of antimicrobial resistance, providing a platform for discovering new drugs with novel mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-ethoxythiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.